

An In-depth Technical Guide to the Reactivity Profile of 1-Cyanovinyl Acetate

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Compound of Interest

Compound Name: 1-Cyanovinyl acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyanovinyl acetate, a versatile bifunctional molecule, exhibits a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical behavior, focusing on its participation in cycloaddition reactions, and potential for nucleophilic and radical transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery.

Introduction

1-Cyanovinyl acetate (α -acetoxyacrylonitrile) is a commercially available organic compound characterized by the presence of both a vinyl acetate and a nitrile functional group. This unique combination of an electron-withdrawing nitrile group and an acetate leaving group on a double bond imparts a distinct reactivity pattern, rendering it a valuable C2 synthon in various chemical transformations. Its ability to act as a ketene equivalent in cycloaddition reactions has been a cornerstone of its synthetic utility. This guide aims to provide a detailed exploration of its reactivity, supported by experimental data and mechanistic insights, to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **1-cyanovinyl acetate** is crucial for its effective use and characterization in chemical reactions.

Physical Properties

The key physical properties of **1-cyanovinyl acetate** are summarized in the table below.

Property	Value	Reference
CAS Number	3061-65-2	[1]
Molecular Formula	C ₅ H ₅ NO ₂	[2]
Molecular Weight	111.10 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	80-82 °C at 30 mmHg	[1]
Density	1.04 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.426	[1]

Spectroscopic Data

The spectroscopic data provides confirmation of the molecule's structure.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of **1-cyanovinyl acetate** displays characteristic signals for the vinyl protons and the acetyl methyl protons. The two geminal vinyl protons are diastereotopic and appear as distinct signals.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.9	d	=CH (trans to CN)
~5.6	d	=CH (cis to CN)
~2.2	s	-COCH ₃

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~167	C=O (acetate)
~130	=C(OAc)CN
~118	=CH ₂
~115	CN
~20	-COCH ₃

Note: Peak assignments are based on typical chemical shift ranges for the respective functional groups.[\[1\]](#)[\[3\]](#)[\[4\]](#)

2.2.3. FTIR Spectroscopy

The infrared spectrum of **1-cyanovinyl acetate** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2240	Medium	C≡N stretching
~1770	Strong	C=O stretching (ester)
~1640	Medium	C=C stretching
~1200	Strong	C-O stretching (ester)

Note: The presence of a sharp, medium-intensity band around 2240 cm⁻¹ is a clear indicator of the nitrile group, while the strong absorption around 1770 cm⁻¹ is characteristic of the vinyl ester carbonyl group.[5][6][7][8]

Reactivity Profile

1-Cyanovinyl acetate's reactivity is dominated by the interplay of its vinyl, acetate, and nitrile functionalities. It readily participates in cycloaddition reactions and is a potential substrate for nucleophilic and radical additions.

Cycloaddition Reactions

3.1.1. Diels-Alder Reactions ([4+2] Cycloaddition)

1-Cyanovinyl acetate is an excellent dienophile in Diels-Alder reactions, where it serves as a masked ketene equivalent. The electron-withdrawing nature of the nitrile group activates the double bond for reaction with a wide range of dienes to form cyclohexene derivatives. Subsequent hydrolysis of the acetate group and elimination of hydrogen cyanide can lead to the formation of α,β -unsaturated ketones.

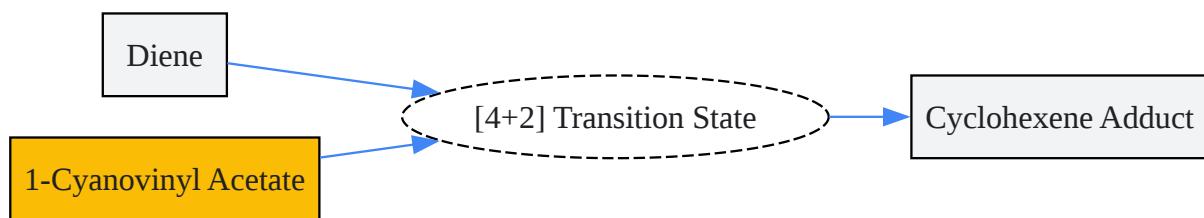
A classic example is the reaction with furan. While furan is a relatively reactive diene, the Diels-Alder reaction is often reversible.

Experimental Protocol: Diels-Alder Reaction of **1-Cyanovinyl Acetate** with Furan

- Materials: **1-Cyanovinyl acetate**, furan, suitable solvent (e.g., diethyl ether or toluene), reaction vessel (e.g., sealed tube or round-bottom flask with condenser).
- Procedure:

- In a clean and dry reaction vessel, dissolve **1-cyanovinyl acetate** (1.0 equivalent) in the chosen solvent.
- Add a stoichiometric excess of furan (e.g., 2-3 equivalents) to the solution.
- The reaction can be performed at room temperature or with gentle heating, depending on the desired reaction rate and equilibrium position. For reversible reactions, lower temperatures favor the adduct formation.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy.
- Upon completion, the solvent and excess furan are removed under reduced pressure.
- The resulting cycloadduct, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel.[4][9]

Logical Relationship: Diels-Alder Reaction of **1-Cyanovinyl Acetate**



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Caption: Diels-Alder reaction of a diene with **1-cyanovinyl acetate**.

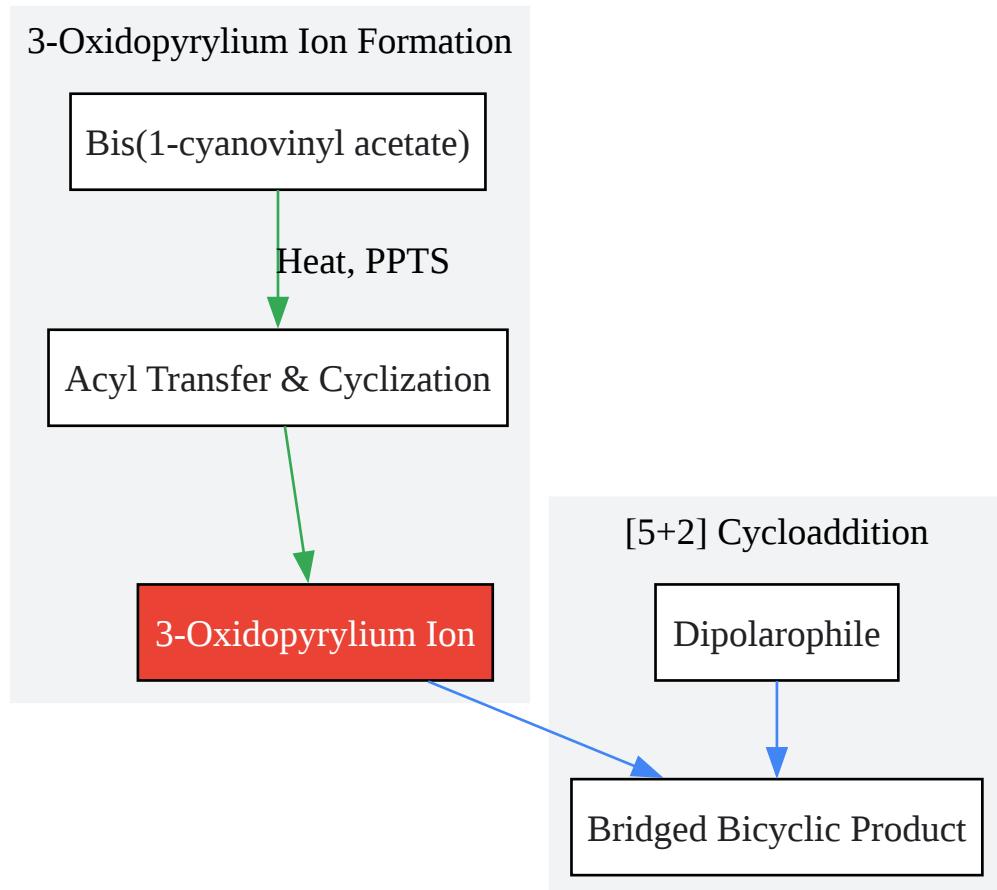
3.1.2. [5+2] Cycloaddition and 3-Oxidopyrylium Ion Formation

A fascinating aspect of **1-cyanovinyl acetate** chemistry is the reactivity of its dimer, **bis(1-cyanovinyl acetate)**. Upon heating, this linear precursor undergoes a series of acyl transfers and an intramolecular cyclization to generate a highly reactive 3-oxidopyrylium ion. This intermediate can be trapped *in situ* by various dipolarophiles in a [5+2] cycloaddition reaction to yield complex, sp^3 -rich bridged bicyclic systems.[10][11]

Experimental Protocol: Intermolecular [5+2] Cycloaddition of Bis(**1-cyanovinyl acetate**)

- Materials: Bis(**1-cyanovinyl acetate**), dipolarophile (e.g., an alkene or alkyne), pyridinium p-toluenesulfonate (PPTS) as a catalyst, and a dry, high-boiling solvent (e.g., toluene or acetonitrile).
- Procedure:
 - To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add **bis(1-cyanovinyl acetate)** (1.0 equivalent), the dipolarophile (typically in excess, e.g., 2-5 equivalents), and a catalytic amount of PPTS (e.g., 5 mol%).
 - Add the dry solvent and heat the reaction mixture to reflux (typically 80-110 °C).
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel to isolate the desired cycloadduct.[\[10\]](#)

Signaling Pathway: Formation of 3-Oxidopyrylium Ion and [5+2] Cycloaddition



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Caption: Generation of a 3-oxidopyrylium ion and subsequent [5+2] cycloaddition.

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in **1-cyanovinyl acetate**, due to the adjacent nitrile group, makes it susceptible to nucleophilic conjugate addition (Michael addition). Soft nucleophiles such as amines and thiols are expected to add at the β -position to the nitrile group.

3.2.1. Addition of Amines

Secondary amines can react with **1-cyanovinyl acetate** in a conjugate addition fashion to yield β -amino- α -acetoxy nitriles.

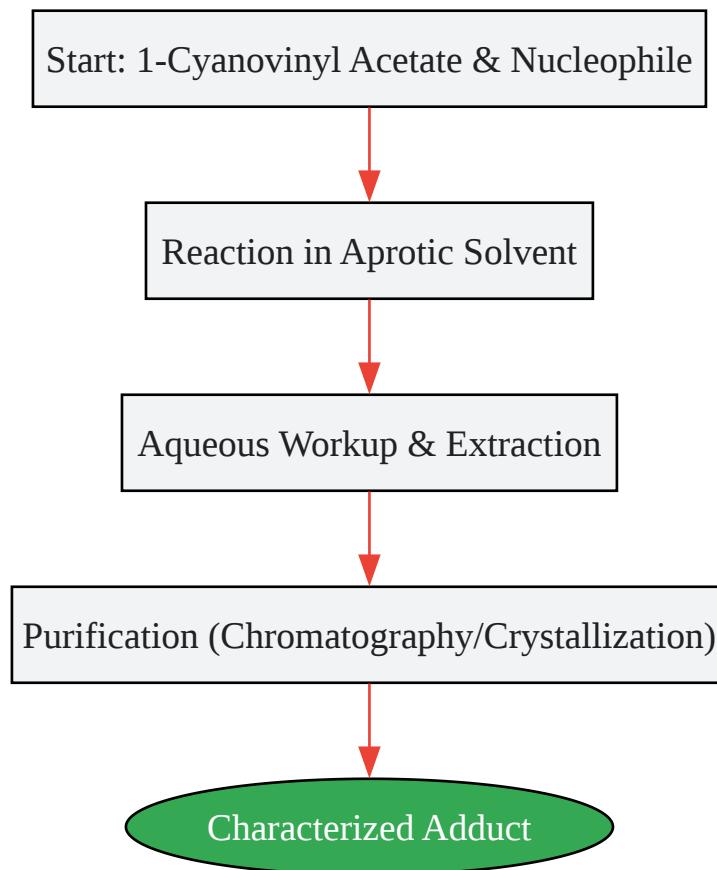
Experimental Protocol: Conjugate Addition of an Amine to **1-Cyanovinyl Acetate**

- Materials: **1-Cyanovinyl acetate**, a secondary amine (e.g., morpholine or piperidine), a suitable aprotic solvent (e.g., acetonitrile or THF), and a mild base (optional, e.g., triethylamine).
- Procedure:
 - Dissolve **1-cyanovinyl acetate** (1.0 equivalent) in the chosen solvent in a round-bottom flask.
 - Add the secondary amine (1.0-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic.
 - If the amine is used as its hydrochloride salt, a stoichiometric amount of a non-nucleophilic base should be added to liberate the free amine.
 - Stir the reaction mixture at room temperature and monitor its progress by TLC.
 - Upon completion, the solvent is removed under reduced pressure.
 - The resulting adduct can be purified by crystallization or column chromatography.

3.2.2. Addition of Thiols

Thiols are also effective nucleophiles for conjugate addition to **1-cyanovinyl acetate**, leading to the formation of β -thio- α -acetoxy nitriles. These reactions are often rapid and high-yielding. [12]

Experimental Workflow: Nucleophilic Addition to **1-Cyanovinyl Acetate**



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Caption: General workflow for nucleophilic addition to **1-cyanovinyl acetate**.

Radical Reactions

The vinyl group in **1-cyanovinyl acetate** can also participate in radical reactions. For instance, it can undergo free-radical polymerization or be involved in radical addition reactions.

3.3.1. Free Radical Polymerization

In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), **1-cyanovinyl acetate** can polymerize to form poly(**1-cyanovinyl acetate**). The properties of the resulting polymer will depend on the reaction conditions.[\[13\]](#)[\[14\]](#)

Experimental Protocol: Free Radical Polymerization of **1-Cyanovinyl Acetate**

- Materials: **1-Cyanovinyl acetate** (monomer), a radical initiator (e.g., AIBN), and a suitable solvent (e.g., benzene or toluene).
- Procedure:
 - Place the monomer and solvent in a reaction vessel equipped with a condenser and a nitrogen inlet.
 - Deoxygenate the solution by bubbling nitrogen through it for an extended period.
 - Add the radical initiator to the solution.
 - Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
 - Allow the polymerization to proceed for the desired time.
 - The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane) and then dried under vacuum.

Synthesis of 1-Cyanovinyl Acetate

A common laboratory-scale synthesis of **1-cyanovinyl acetate** involves the reaction of ketene with acetyl cyanide. Alternatively, it can be prepared from the reaction of vinyl acetate with hydrogen cyanide in the presence of a base.^[15] The synthesis from ketene and hydrogen cyanide to first form acetyl cyanide, which is then used, is also a viable route.^[8]

Experimental Protocol: Synthesis of **1-Cyanovinyl Acetate** from Vinyl Acetate and Hydrogen Cyanide

- Materials: Vinyl acetate, liquid hydrogen cyanide, and a basic catalyst (e.g., fused sodium acetate or potassium cyanide).
- Procedure:
 - Caution: Hydrogen cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions in place.

- In a pressure-resistant reaction vessel, combine vinyl acetate and the basic catalyst.
- Cool the mixture and carefully add liquid hydrogen cyanide.
- Seal the vessel and heat the mixture with agitation (e.g., at 100 °C) for several hours.
- After cooling, carefully vent any unreacted hydrogen cyanide.
- The product, **1-cyanovinyl acetate**, can be isolated and purified by fractional distillation under reduced pressure.[15]

Safety Information

1-Cyanovinyl acetate is a toxic and hazardous chemical. It is fatal in contact with skin and toxic if swallowed or inhaled. It also causes serious eye damage and skin irritation.[1]

Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Cyanovinyl acetate is a versatile and reactive molecule with significant potential in organic synthesis. Its ability to participate in a range of cycloaddition, nucleophilic addition, and radical reactions makes it a valuable tool for the construction of complex molecular frameworks. This guide has provided a detailed overview of its reactivity profile, supported by experimental protocols and data, to aid researchers in its effective application. Further exploration of its reactivity, particularly in the context of developing novel synthetic methodologies, is warranted and promises to unveil new avenues for chemical innovation.

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